1-(1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenethylthiourea

Description

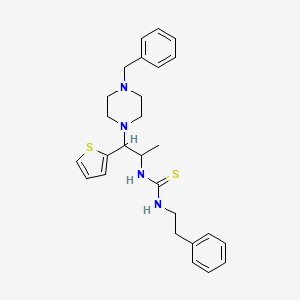

This compound features a benzylpiperazine core substituted at the 1-position with a propan-2-yl group bearing a thiophen-2-yl moiety. The thiourea functional group is linked to a phenethyl chain, forming a 3-phenethylthiourea unit. Its molecular formula is C₂₅H₃₁N₅S₂, with a molecular weight of 481.7 g/mol.

Properties

IUPAC Name |

1-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-(2-phenylethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4S2/c1-22(29-27(32)28-15-14-23-9-4-2-5-10-23)26(25-13-8-20-33-25)31-18-16-30(17-19-31)21-24-11-6-3-7-12-24/h2-13,20,22,26H,14-19,21H2,1H3,(H2,28,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWUINNDMYCNDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=S)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenethylthiourea is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a thiophene moiety, and a thiourea group, which contribute to its diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is . Its structure includes:

- Piperazine Ring : Known for its role in modulating neurotransmitter systems.

- Thiophene Group : Contributes to the compound's lipophilicity and biological activity.

- Thiourea Moiety : Often associated with various biological activities, including antimicrobial and antifungal properties.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, highlighting its potential in several areas:

1. Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. The presence of the piperazine ring indicates potential psychoactive effects, making it a candidate for treating mood disorders and anxiety.

2. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The thiourea group is particularly noted for its role in enhancing antimicrobial activity.

3. Anti-tubercular Properties

Some studies have suggested that this compound may possess anti-tubercular properties. The ability to modulate immune responses and target specific pathogens positions it as a potential candidate for tuberculosis treatment.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Receptor Modulation : Interaction with serotonin and dopamine receptors could lead to altered signaling pathways involved in mood regulation.

- Inhibition of Pathogen Growth : The thiourea moiety may interfere with critical biochemical pathways in bacteria and fungi, leading to reduced viability.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Thiourea vs. Thioether : The thiourea group in the target compound and ’s analogue enables hydrogen bonding, unlike RTB70’s thioether, which may limit polar interactions .

Thiourea-Containing Analogues

Compounds like 1-(substituted-2-hydroxyphenyl)-3-(4-nitrophenyl)thioureas () share the thiourea motif but lack the piperazine-thiophene scaffold. These derivatives exhibit anti-inflammatory activity, suggesting the thiourea group’s role in modulating enzyme targets (e.g., cyclooxygenase) via hydrogen bonding . However, the target compound’s piperazine-thiophene architecture may redirect its pharmacological profile toward neurological or metabolic disorders.

Pharmacological Implications

- CNS Targeting: Piperazine derivatives are known for serotonin/dopamine receptor modulation. The benzyl group’s lipophilicity may enhance the target compound’s brain penetration compared to ’s fluorophenyl analogue .

- Metabolic Stability : RTB70’s trifluoromethylpyridinyl group likely improves resistance to oxidative metabolism, a feature absent in the target compound .

- Crystal Packing : Analogues like 5-chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole () show intermolecular interactions (C–H···N) that influence solubility; similar effects may govern the target compound’s bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.